molecular formula C15H13F4N3O4 B5835956 4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No. B5835956
M. Wt: 375.27 g/mol
InChI Key: ZBDOUGGRIZLORO-UHFFFAOYSA-N
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Description

4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid, also known as TFAPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is not fully understood. However, it is believed to act on the endocannabinoid system by modulating the activity of cannabinoid receptors. It has been shown to bind to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid for lab experiments is its high potency and selectivity for the CB1 receptor. This allows for more precise and targeted studies of the endocannabinoid system. However, one limitation is that 4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for 4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid research, including:
1. Further studies to elucidate the exact mechanism of action of 4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid on the endocannabinoid system.
2. Investigation of the potential therapeutic applications of 4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid in other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Development of more water-soluble derivatives of 4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid to improve its administration in lab experiments.
4. Investigation of the potential use of 4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and selectivity for the CB1 receptor make it a valuable tool for studying the endocannabinoid system. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is synthesized through a multi-step process that involves the reaction of 2,3,5,6-tetrafluorophenol with acetic anhydride to form 4-(2,3,5,6-tetrafluorophenoxy)acetic acid. This intermediate is then reacted with 1H-pyrazole-1-carboxamidine hydrochloride to form 4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid.

Scientific Research Applications

4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties, as well as neuroprotective effects.

properties

IUPAC Name

4-[4-[[2-(2,3,5,6-tetrafluorophenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F4N3O4/c16-9-4-10(17)14(19)15(13(9)18)26-7-11(23)21-8-5-20-22(6-8)3-1-2-12(24)25/h4-6H,1-3,7H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDOUGGRIZLORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OCC(=O)NC2=CN(N=C2)CCCC(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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